Cas no 129769-19-3 (5-methylpiperidine-2-carboxylic acid)

5-methylpiperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-methylpiperidine-2-carboxylic acid
- (2R,5R)-5-Methylpiperidine-2-carboxylic acid
- 5-methylpiperidine-2-carboxylicacid
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- Inchi: 1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)
- InChI Key: JYWQLXDCNQQXGO-UHFFFAOYSA-N
- SMILES: OC(C1CCC(C)CN1)=O
Computed Properties
- Exact Mass: 143.094628657g/mol
- Monoisotopic Mass: 143.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 49.3
5-methylpiperidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100321-250MG |
5-methylpiperidine-2-carboxylic acid |
129769-19-3 | 95% | 250MG |
¥ 1,445.00 | 2023-03-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00980454-1g |
5-Methylpiperidine-2-carboxylic acid |
129769-19-3 | 98% | 1g |
¥5369.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100321-500MG |
5-methylpiperidine-2-carboxylic acid |
129769-19-3 | 95% | 500MG |
¥ 2,402.00 | 2023-03-30 | |
Enamine | EN300-1272598-5000mg |
5-methylpiperidine-2-carboxylic acid |
129769-19-3 | 5000mg |
$2443.0 | 2023-10-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100321-5g |
5-methylpiperidine-2-carboxylic acid |
129769-19-3 | 95% | 5g |
¥10615.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100321-100mg |
5-methylpiperidine-2-carboxylic acid |
129769-19-3 | 95% | 100mg |
¥887.0 | 2024-04-25 | |
Enamine | EN300-1272598-2500mg |
5-methylpiperidine-2-carboxylic acid |
129769-19-3 | 2500mg |
$1650.0 | 2023-10-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564267-500mg |
5-Methylpiperidine-2-carboxylic acid |
129769-19-3 | 98% | 500mg |
¥6233.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100321-1g |
5-methylpiperidine-2-carboxylic acid |
129769-19-3 | 95% | 1g |
¥3538.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100321-5.0g |
5-methylpiperidine-2-carboxylic acid |
129769-19-3 | 95% | 5.0g |
¥10615.0000 | 2024-07-28 |
5-methylpiperidine-2-carboxylic acid Related Literature
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
Additional information on 5-methylpiperidine-2-carboxylic acid
Recent Advances in the Study of 5-Methylpiperidine-2-carboxylic Acid (CAS: 129769-19-3) in Chemical Biology and Pharmaceutical Research
The compound 5-methylpiperidine-2-carboxylic acid (CAS: 129769-19-3) has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This chiral piperidine derivative serves as a versatile building block in the synthesis of bioactive molecules, particularly in the development of novel drug candidates. Recent studies have explored its role as a key intermediate in the preparation of pharmacologically active compounds, including enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-methylpiperidine-2-carboxylic acid in the synthesis of potent γ-secretase modulators for Alzheimer's disease treatment. The research team utilized the compound's rigid piperidine scaffold to design molecules with improved blood-brain barrier penetration and reduced off-target effects. Molecular docking studies revealed that derivatives incorporating this scaffold showed enhanced binding affinity to the γ-secretase complex compared to previous generations of inhibitors.
In the field of antimicrobial research, 5-methylpiperidine-2-carboxylic acid derivatives have shown promising activity against drug-resistant bacterial strains. A recent publication in Bioorganic & Medicinal Chemistry Letters reported novel quinolone hybrids incorporating this structural motif that exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the low micromolar range. The study highlighted the importance of the methyl group at the 5-position in maintaining optimal antibacterial activity while reducing cytotoxicity.
The compound's potential in cancer therapeutics was further explored in a 2024 Nature Communications paper, where researchers developed a series of kinase inhibitors using 5-methylpiperidine-2-carboxylic acid as a core structural element. These inhibitors demonstrated selective activity against PI3Kδ isoforms, showing particular promise for hematological malignancies. The study provided structural insights into how the stereochemistry of the piperidine ring influences target selectivity and pharmacokinetic properties.
Recent advances in synthetic methodology have also improved access to enantiomerically pure forms of 5-methylpiperidine-2-carboxylic acid. A 2023 Organic Process Research & Development publication described a scalable asymmetric synthesis route that achieved >99% ee with reduced environmental impact compared to traditional resolution methods. This development is particularly significant for pharmaceutical applications where enantiopurity is crucial for drug safety and efficacy.
Ongoing research continues to explore the full potential of 5-methylpiperidine-2-carboxylic acid in drug discovery. Current investigations focus on its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, as well as its potential in peptide mimetics for GPCR modulation. The compound's unique combination of structural rigidity and synthetic versatility positions it as a valuable tool in modern medicinal chemistry.
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